molecular formula C18H18N4O3 B10997820 2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide

2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide

Cat. No.: B10997820
M. Wt: 338.4 g/mol
InChI Key: XNFWEAYAPOGXCA-UHFFFAOYSA-N
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Description

2-[(3R)-2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL]-N~1~-[2-(2-PYRIDYL)ETHYL]ACETAMIDE is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of biological activities, including anxiolytic, anticonvulsant, and muscle relaxant properties

Preparation Methods

The synthesis of 2-[(3R)-2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL]-N~1~-[2-(2-PYRIDYL)ETHYL]ACETAMIDE typically involves multiple steps. One common synthetic route includes the reaction of an appropriate benzodiazepine precursor with a pyridine derivative under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and bases such as sodium hydroxide (NaOH) to facilitate the reaction . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-[(3R)-2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL]-N~1~-[2-(2-PYRIDYL)ETHYL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors in the central nervous system. It binds to these receptors and modulates their activity, leading to various physiological effects. The exact pathways involved may include the modulation of neurotransmitter release and receptor activation.

Comparison with Similar Compounds

Similar compounds to 2-[(3R)-2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL]-N~1~-[2-(2-PYRIDYL)ETHYL]ACETAMIDE include other benzodiazepines and pyridine derivatives. These compounds share similar structural features but may differ in their specific biological activities and applications. For example, compounds like diazepam and lorazepam are well-known benzodiazepines with anxiolytic properties, while pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(2-pyridin-2-ylethyl)acetamide

InChI

InChI=1S/C18H18N4O3/c23-16(20-10-8-12-5-3-4-9-19-12)11-15-18(25)21-14-7-2-1-6-13(14)17(24)22-15/h1-7,9,15H,8,10-11H2,(H,20,23)(H,21,25)(H,22,24)

InChI Key

XNFWEAYAPOGXCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CC(=O)NCCC3=CC=CC=N3

Origin of Product

United States

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